molecular formula C20H26N4O4S B7751244 4-Morpholino-3-aminophenyl sulfone CAS No. 24612-49-5

4-Morpholino-3-aminophenyl sulfone

Cat. No.: B7751244
CAS No.: 24612-49-5
M. Wt: 418.5 g/mol
InChI Key: HPVFSILXORGTKL-UHFFFAOYSA-N
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Description

4-Morpholino-3-aminophenyl sulfone is an organic compound with the molecular formula C20H26N4O4S It is a sulfone derivative that contains both morpholine and aminophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-3-aminophenyl sulfone typically involves the reaction of 4-aminophenyl sulfone with morpholine under specific conditions. One common method involves the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-aminophenyl sulfone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides or amines .

Scientific Research Applications

4-Morpholino-3-aminophenyl sulfone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Morpholino-3-aminophenyl sulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-3-aminophenyl sulfone is unique due to the presence of both morpholine and aminophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-amino-4-morpholin-4-ylphenyl)sulfonyl-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c21-17-13-15(1-3-19(17)23-5-9-27-10-6-23)29(25,26)16-2-4-20(18(22)14-16)24-7-11-28-12-8-24/h1-4,13-14H,5-12,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVFSILXORGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCOCC4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947514
Record name 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24612-49-5
Record name NSC141682
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Sulfonylbis[6-(morpholin-4-yl)aniline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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